Cas no 14527-42-5 (Ethyl thiazole-2-carboxylate)

Ethyl thiazole-2-carboxylate is a heterocyclic ester compound featuring a thiazole ring core with a carboxylate functional group at the 2-position. This versatile intermediate is widely used in pharmaceutical and agrochemical synthesis due to its reactivity as a building block for thiazole-containing derivatives. Its ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. The compound is particularly valuable in the preparation of bioactive molecules, including antimicrobial and anti-inflammatory agents. High purity grades ensure consistent performance in coupling reactions and other synthetic applications. Proper handling under inert conditions is recommended to maintain stability.
Ethyl thiazole-2-carboxylate structure
Ethyl thiazole-2-carboxylate structure
Product Name:Ethyl thiazole-2-carboxylate
CAS No:14527-42-5
MF:C6H7NO2S
MW:157.190280199051
MDL:MFCD06204689
CID:105940
PubChem ID:13032471
Update Time:2025-06-08

Ethyl thiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl thiazole-2-carboxylate
    • 2-Thiazolecarboxylicacid, ethyl ester
    • Thiazole-2-carboxylic acid ethyl ester
    • ethyl 1,3-thiazole-2-carboxylate
    • 2-(Ethoxycarbonyl)thiazole
    • AMY20513
    • AKOS010644208
    • FT-0697693
    • AB23232
    • CS-0097915
    • 2-Thiazolecarboxylicacid,ethyl ester
    • 14527-42-5
    • MVMPKHJUPNWMDZ-UHFFFAOYSA-N
    • SY006151
    • MFCD06204689
    • DS-17199
    • Ethylthiazole-2-carboxylate
    • Ethyl 2-thiazolecarboxylate
    • DTXSID80515788
    • A808343
    • SCHEMBL837325
    • 2-THIAZOLECARBOXYLIC ACID, ETHYL ESTER
    • ethoxycarbonyl thiazole
    • W-205619
    • DTXCID90466595
    • FT139140
    • MDL: MFCD06204689
    • Inchi: 1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3
    • InChI Key: MVMPKHJUPNWMDZ-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C(=O)OCC

Computed Properties

  • Exact Mass: 157.02000
  • Monoisotopic Mass: 157.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 48 ºC
  • Boiling Point: 117-120 ºC (15 Torr)
  • Flash Point: 90.8±22.6 ºC,
  • Solubility: Slightly soluble (4.1 g/l) (25 º C),
  • PSA: 67.43000
  • LogP: 1.31980

Ethyl thiazole-2-carboxylate Security Information

Ethyl thiazole-2-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Ethyl thiazole-2-carboxylate Pricemore >>

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Ethyl thiazole-2-carboxylate Production Method

Ethyl thiazole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:14527-42-5)Ethyl thiazole-2-carboxylate
Order Number:A808343
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):436.0/3146.0
Email:sales@amadischem.com

Ethyl thiazole-2-carboxylate Related Literature

Additional information on Ethyl thiazole-2-carboxylate

Ethyl thiazole-2-carboxylate (CAS No. 14527-42-5): A Comprehensive Overview in Modern Chemical Biology

Ethyl thiazole-2-carboxylate, chemically designated as Ethyl thiazole-2-carboxylate (CAS No. 14527-42-5), is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the thiazole class, a family of molecules known for their broad spectrum of pharmacological properties and industrial applications. The thiazole ring, characterized by a sulfur atom and a nitrogen atom in its five-membered aromatic structure, serves as a pivotal pharmacophore in drug design, contributing to the development of antibiotics, antifungals, and anti-inflammatory agents.

The CAS No. 14527-42-5 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research continuity. Ethyl thiazole-2-carboxylate is synthesized through various chemical pathways, often involving condensation reactions between thiourea derivatives and β-keto esters. The presence of the carboxylate ester group at the 2-position of the thiazole ring enhances its solubility in polar solvents, making it more amenable for biological assays and pharmaceutical formulations.

Recent advancements in medicinal chemistry have highlighted the significance of Ethyl thiazole-2-carboxylate in the development of novel therapeutic agents. Studies have demonstrated its potential as an intermediate in the synthesis of bioactive molecules targeting various diseases. For instance, derivatives of this compound have been explored for their antimicrobial properties, with some exhibiting efficacy against resistant bacterial strains. The structural flexibility of the thiazole core allows for modifications that can fine-tune pharmacokinetic profiles, improving drug delivery and bioavailability.

One of the most compelling aspects of Ethyl thiazole-2-carboxylate is its role in modulating enzyme activity. Research has indicated that certain analogs of this compound can inhibit key enzymes involved in metabolic pathways associated with inflammation and oxidative stress. These findings are particularly relevant in the context of chronic diseases such as diabetes and cardiovascular disorders, where dysregulation of metabolic processes plays a critical role. The ability to modulate enzyme activity with precision underscores the therapeutic potential of Ethyl thiazole-2-carboxylate as a scaffold for drug development.

The chemical properties of Ethyl thiazole-2-carboxylate also make it a valuable tool in synthetic chemistry. Its reactivity with various functional groups allows for the creation of complex molecular architectures, enabling chemists to design novel compounds with tailored biological activities. For example, coupling reactions with amino acids or other biomolecules can yield peptidomimetics with enhanced stability and bioavailability. Such innovations are crucial for advancing drug discovery efforts and addressing unmet medical needs.

In addition to its pharmaceutical applications, Ethyl thiazole-2-carboxylate has been investigated for its role in material science. The unique electronic properties of the thiazole ring contribute to its utility in organic electronics, where it can serve as a component in conductive polymers or light-emitting diodes (LEDs). This interdisciplinary application underscores the broad versatility of thiazole-based compounds, including Ethyl thiazole-2-carboxylate, across multiple scientific domains.

The synthesis and characterization of Ethyl thiazole-2-carboxylate have been refined through modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into molecular structure and dynamics, enabling researchers to optimize synthetic routes and predict biological behavior with greater accuracy. The integration of computational chemistry tools further enhances our understanding by simulating molecular interactions at an atomic level.

Current research trends indicate that Ethyl thiazole-2-carboxylate will continue to be a focal point in drug discovery initiatives. Its structural features offer a rich palette for medicinal chemists to explore new therapeutic modalities. Moreover, advancements in biocatalysis and green chemistry are paving the way for more sustainable synthesis methods, aligning with global efforts to reduce environmental impact while maintaining high standards of chemical purity.

The future prospects for Ethyl thiazole-2-carboxylate are promising, with ongoing studies exploring its potential in areas such as oncology, neurology, and infectious diseases. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide. As our understanding of biological systems evolves, so too will the innovative uses of compounds like Ethyl thiazole-2-carboxylate, solidifying its place as a cornerstone molecule in modern chemical biology.

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Amadis Chemical Company Limited
(CAS:14527-42-5)Ethyl thiazole-2-carboxylate
A808343
Purity:99%/99%
Quantity:5g/25g
Price ($):436.0/3146.0
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